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Compound of Interest |

2-Chloro-7-methyl-4h-pyrido[1,2-
Compound Name:
ajpyrimidin-4-one

CAS No.: 17326-18-0

Cat. No.: B099210

. J

Structural Elucidation, Synthesis, and Application in
Kinase Inhibitor Design[1][2]
Nomenclature & Structural Identification

The ambiguity of the molecular formula

requires precise IUPAC definition to avoid regiochemical errors during synthesis. The two
dominant isomers in drug development are the 6-methoxy and 7-methoxy variants.[1][2]

Core IUPAC Designation

Preferred Name:4-Chloro-7-methoxyquinazoline[1][2]
o Systematic Name: 4-Chloro-7-methoxyquinazoline[1][2]

o CAS Registry Number: 36557-05-8 (for the 6,7-dimethoxy analog, often confused; specific
isomer CAS varies by vendor, e.g., 898289-76-2 for 7-methoxy).[1][2]

e SMILES:COclccc2nc(Cl)ncc2cl (Note: Verification of regiochemistry is required).
Alternative Isomer (Regioisomer):

o Name:4-Chloro-6-methoxyquinazoline
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» Relevance: Often synthesized in parallel to probe the binding pocket depth of EGFR/VEGFR
targets.[1][2]

Structural Data Table

Property Data Notes
High degree of unsaturation
Formula
(DBE =7).[1][2]
) Fragment-like, suitable for
Mol. Weight 194.62 g/mol
FBDD.[1][2]
Hydrolyzes to white solid
Appearance Off-white to yellow solid (quinazolinone) upon moisture
exposure.[1][2]
N Reacts with protic solvents
Solubility DCM, EtOAc, DMSO
(MeOH/EtOH) under heat.
- ) - The C4-Cl bond is labile; store
Stability Moisture Sensitive

under inert gas at -20°C.

Synthetic Pathway (The "Make")

The synthesis of 4-chloro-7-methoxyquinazoline relies on the "activation" of the stable lactam
(quinazolinone) precursor.[1][2] This transformation is thermodynamically driven by the
aromatization of the pyrimidine ring.[1][2]

Reaction Logic

The reaction utilizes Phosphorus Oxychloride (hngcontent-ng-c3009699313=""_nghost-ng-
c3156237429="" class="inline ng-star-inserted">

) as both reagent and solvent. The mechanism proceeds via an imidoyl chloride intermediate.

[1][°]

Critical Mechanism Note: The oxygen of the amide (tautomer of the lactam) attacks the
electrophilic phosphorus, creating a good leaving group (

), which is then displaced by the chloride ion.
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Graphviz Workflow: Chlorination Protocol

7-Methoxyquinazolin-4(3H)-one
(Stable Lactam) Activation (Reflux 90°C)  ___ _________

\*I ] Cl- Substitution
:Phosphorylatedl (-PO2CI2-) > 4-Chloro-7-methoxyquinazoline

P: Intermediate | (Active Electrophile)
____________ 1

POCI3 + Base
(DIEA or DMA)

Click to download full resolution via product page

Figure 1: Activation of the quinazolinone scaffold via Vilsmeier-Haack type chlorination.

Step-by-Step Protocol

e Setup: In a dry round-bottom flask under Argon, suspend 1.0 eq of 7-methoxyquinazolin-
4(3H)-one in 10 volumes of neat

o Catalysis: Add 0.1 eq of

-Dimethylaniline (or a drop of DMF) to catalyze the formation of the Vilsmeier reagent.

o Reflux: Heat to 105°C (reflux) for 2—4 hours.

o Checkpoint: The suspension should clear to a yellow/orange solution, indicating
consumption of the starting material.

o Workup (Critical Safety Step):
o Cool the mixture to room temperature.
o Concentrate under reduced pressure to remove excess
(trap acidic vapors!).
o Quench: Slowly pour the residue onto crushed ice/saturated

. Exothermic reaction.[1][2]
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o Extraction: Extract immediately with DCM (Dichloromethane). Do not allow the aqueous
phase to sit, as the product will hydrolyze back to the starting material.

 Purification: Flash chromatography (Hexanes/EtOACc) or recrystallization from dry hexane.

Structural Validation (The "Prove")

Distinguishing the 7-methoxy isomer from the 6-methoxy isomer is a common analytical
challenge. Mass spectrometry (MS) cannot distinguish them (both m/z 194.6). Proton NMR (

H-NMR) is the definitive validation tool.[1][2]

Isomer Differentiation Logic

The position of the methoxy group alters the coupling constants (

-values) of the aromatic protons on the benzene ring.[1][2]

Scenario A: 7-Methoxy Isomer (Target)

e H5 (Proton at C5): Appears as a doublet (

), coupled to H6. (
Hz).

e H6 (Proton at C6): Appears as a doublet of doublets (
), coupled to H5 (ortho) and H8 (meta).

o H8 (Proton at C8): Appears as a doublet (

) with small meta-coupling (

Hz).[2] Key Feature: H8 is isolated between the N and the OMe.[1][2]

Scenario B: 6-Methoxy Isomer
e H5: Singlet-like or small meta-coupling (isolated between CI-C4 and MeO-C6).[1][2]

e H7/H8: Show strong ortho-coupling (
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Hz).

Graphviz: NMR Coupling Logic[1][2]

7-Methoxy Isomer (Target) 6-Methoxy Isomer
H8: Isolated H5/H6: Strong Ortho H5: Isolated H7/H8: Strong Ortho
(Meta coupling only) (J ~ 9Hz) (Meta coupling only) (J ~ 9Hz)

Click to download full resolution via product page
Figure 2: Diagnostic coupling patterns in aromatic region of 1H-NMR.

Pharmaceutical Application (The "Use")

The 4-chloro-7-methoxyquinazoline moiety is a "privileged scaffold” in kinase inhibition.[1][2] It
serves as the electrophile in S

Ar (Nucleophilic Aromatic Substitution) reactions with substituted anilines.

Mechanism of Action (Drug Design)

This scaffold mimics the adenine ring of ATP.

e Hinge Binding: The N1 and N3 nitrogens form hydrogen bonds with the hinge region of the
kinase (e.g., EGFR).

e Solvent Front: The 7-methoxy group points toward the solvent interface, allowing for
solubilizing modifications (e.g., morpholine side chains in Gefitinib).

Standard Coupling Protocol

To generate a library of kinase inhibitors:
» Dissolve 4-chloro-7-methoxyquinazoline in Isopropanol (iPrOH).

e Add 1.1 eq of substituted aniline (e.g., 3-chloro-4-fluoroaniline).[1][2]
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e Heat to 80°C for 2 hours.

e Product Isolation: The product usually precipitates as the HCI salt.[1][2] Filter and wash with
cold iPrOH.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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